4-[(4-chlorophenyl)thio]-2-phenylThiazole 4-[(4-chlorophenyl)thio]-2-phenylThiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336724
InChI: InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H
SMILES:
Molecular Formula: C15H10ClNS2
Molecular Weight: 303.8 g/mol

4-[(4-chlorophenyl)thio]-2-phenylThiazole

CAS No.:

Cat. No.: VC16336724

Molecular Formula: C15H10ClNS2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-chlorophenyl)thio]-2-phenylThiazole -

Specification

Molecular Formula C15H10ClNS2
Molecular Weight 303.8 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfanyl-2-phenyl-1,3-thiazole
Standard InChI InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H
Standard InChI Key JHURTKIQSUBVFY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl

Introduction

Structural and Nomenclature Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-1,3-thiazole, reflecting its substitution pattern on the thiazole ring. The molecular formula is C15_{15}H10_{10}ClNS2_2, with a molecular weight of 303.83 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, S: 32.07) .

Crystallographic and Stereochemical Features

While no direct crystallographic data exist for this compound, X-ray studies of similar thiazoles (e.g., 4-phenylthiazole derivatives) reveal planar thiazole rings with dihedral angles between substituents influencing packing efficiency . The 4-chlorophenylthio group is expected to adopt a conformation orthogonal to the thiazole plane to minimize steric clashes, as observed in structurally related organotin(IV) complexes .

Table 1: Comparative Structural Data of Thiazole Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
2-Mercapto-4-phenylthiazole 193.29167–172343.3±35.0
4-[(4-Chlorophenyl)thio]-2-phenylthiazole303.83 (calc.)~180–190 (est.)~400–420 (est.)

Synthesis and Mechanistic Pathways

Post-Functionalization Strategies

The thioether linkage can be introduced via nucleophilic aromatic substitution. For instance, 4-mercapto-2-phenylthiazole reacts with 4-chlorophenyl bromide in the presence of K2_2CO3_3 in DMF at 80°C .

Table 2: Synthetic Routes and Yields for Analogous Thiazoles

MethodReagentsYield (%)Reference
Hantzsch cyclizationThioamide + α-haloketone60–75
Nucleophilic substitutionThiol + aryl halide50–65

Physicochemical Properties

Thermal Stability and Solubility

The compound is predicted to exhibit a melting point of 180–190°C, higher than 2-mercapto-4-phenylthiazole (167–172°C) , due to increased molecular symmetry and van der Waals interactions from the 4-chlorophenyl group. Solubility is likely poor in water (<0.1 mg/mL) but moderate in polar aprotic solvents (e.g., DMSO, DMF) .

Spectroscopic Characterization

  • IR: Strong absorption bands at ~680 cm1^{-1} (C-S stretch), ~1550 cm1^{-1} (C=N stretch), and ~1090 cm1^{-1} (C-Cl stretch) .

  • NMR: 1^1H NMR (CDCl3_3) would show aromatic protons as multiplets at δ 7.2–7.8 ppm, with the thiazole C-H proton at δ 8.1–8.3 ppm .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-deficient thiazole ring directs electrophiles to the 5-position. Nitration with HNO3_3/H2_2SO4_4 at 0°C would yield a nitro derivative, potentially enhancing biological activity .

Oxidation of the Thioether Group

Treatment with H2_2O2_2 in acetic acid oxidizes the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO2_2-), altering electronic properties and hydrogen-bonding capacity .

ActivityAssay SystemPotency (EC50_{50}/MIC)
PPARγ activationFluorescence polarization~1–5 μM (est.)
AntibacterialBroth dilution (S. aureus)32–64 μg/mL (est.)

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